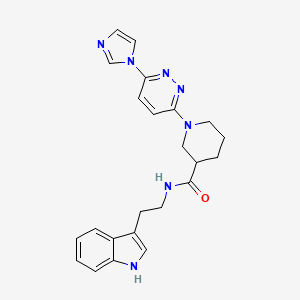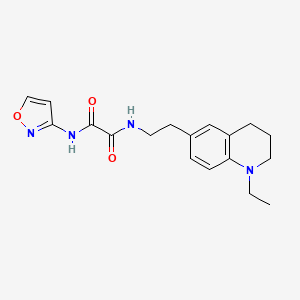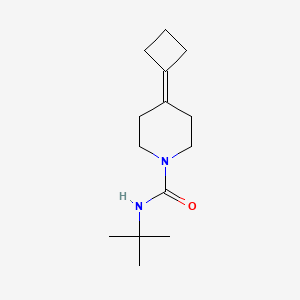![molecular formula C13H12Cl2N2O B2415121 1-[(2,6-dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde CAS No. 956714-18-4](/img/structure/B2415121.png)
1-[(2,6-dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,6-dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazole derivatives. It has been extensively studied for its pharmacological properties and has shown promising results in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
Environmental Impact
1-[(2,6-dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, as a component in pesticides, plays a role in environmental exposure. A study conducted in South Australia revealed widespread chronic exposure to organophosphorus and pyrethroid compounds, which include chemicals related to this compound, in preschool children. The study highlighted the presence of these compounds in urban, periurban, and rural areas, indicating their extensive use and potential environmental and health implications (Babina et al., 2012).
Occupational Exposure and Safety
Occupational exposure to chemicals related to this compound, especially in industries like mortuaries, raises concerns regarding worker health due to the chemical's potential toxicity. A study conducted in the Ashanti region of Ghana measured formaldehyde levels in mortuaries and found a correlation between the level of formaldehyde and symptoms like eye irritation and headaches among workers, underscoring the importance of monitoring and managing exposure levels (Asare-Donkor, 2020).
Wirkmechanismus
Target of Action
Pyrazole derivatives, which “1-[(2,6-dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde” is a part of, are known for their diverse pharmacological effects . They have been studied for their potential antileishmanial and antimalarial activities .
Biochemical Pathways
Pyrazole derivatives can affect a variety of biochemical pathways depending on their specific structure and the biological targets they interact with .
Pharmacokinetics
These properties can be influenced by factors such as the compound’s chemical structure, its interactions with biological targets, and the body’s physiological conditions .
Result of Action
Pyrazole derivatives can have a variety of effects depending on their specific structure and the biological targets they interact with .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors, including temperature, pH, and the presence of other substances .
Biochemische Analyse
Biochemical Properties
It is known that pyrazole derivatives can participate in various biochemical reactions .
Cellular Effects
Pyrazoline derivatives have been shown to have significant biological activities, including antileishmanial and antimalarial activities .
Molecular Mechanism
It is known that pyrazole derivatives can undergo free radical reactions, nucleophilic substitution, and oxidation .
Metabolic Pathways
It is known that pyrazole derivatives can undergo various metabolic transformations .
Subcellular Localization
It is known that pyrazole derivatives can interact with various cellular components .
Eigenschaften
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-3,5-dimethylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O/c1-8-11(7-18)9(2)17(16-8)6-10-12(14)4-3-5-13(10)15/h3-5,7H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBKRSHIRUXDNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=CC=C2Cl)Cl)C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-ethylphenyl)amino)-N-(2-methoxyphenyl)acetamide](/img/structure/B2415039.png)
![6-(4-Ethoxyphenyl)-4-methyl-2-(naphthalen-1-ylmethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(4-chlorophenyl)sulfanylethanone](/img/structure/B2415043.png)

methanone](/img/structure/B2415047.png)




![[6-(2-Ethoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B2415054.png)

![3-Acetyl-5-{[(4-chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan](/img/structure/B2415057.png)
